molecular formula C28H30F2N2O2 B13707057 1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride

1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride

Cat. No.: B13707057
M. Wt: 464.5 g/mol
InChI Key: CELDOXOGIZIYPY-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a bis(4-fluorophenyl)methyl group at the 1-position and a 3-(3,4-dimethoxyphenyl)-2-propenyl substituent at the 4-position. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications. Structurally, it belongs to a class of cinnamyl-piperazine analogs, which are known for their diverse biological activities, including antihistaminic, vasodilatory, and receptor-modulating effects . The (Z)-isomer of this compound (as opposed to the (E)-isomer in flunarizine) was recently synthesized to explore stereochemical influences on activity . The 3,4-dimethoxyphenyl moiety may enhance affinity for neurotransmitter transporters or receptors, as seen in related compounds targeting sigma receptors or calcium channels .

Properties

Molecular Formula

C28H30F2N2O2

Molecular Weight

464.5 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine

InChI

InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3

InChI Key

CELDOXOGIZIYPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Water-Based Process for Substituted Diphenylmethyl Piperazines

A novel and cost-effective water-based process has been patented for the preparation of substituted diphenylmethyl piperazines, including the dihydrochloride salts, which is applicable to the title compound:

General Reaction Scheme:

  • Reactants:

    • 1-Bis(4-fluorophenyl)methyl piperazine (Formula II)
    • Halogenated 3-(3,4-dimethoxyphenyl)-2-propenyl derivative (R–X, where X = halogen or other leaving groups such as tosylate)
  • Conditions:

    • Solvent: Water
    • Base: Potassium carbonate or similar
    • Catalyst: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
    • Temperature: 25–100 °C
    • Reaction Time: 0.5–10 hours
  • Procedure:

    • Stirring the piperazine intermediate in water with base and catalyst at room temperature
    • Addition of the halogenated propenyl derivative
    • Heating the mixture to the desired temperature for the specified time
    • Cooling and extraction with organic solvent (e.g., ethyl acetate)
    • Isolation of the free base followed by conversion to dihydrochloride salt via acidification

Example:

  • 1-Bis(4-fluorophenyl)methyl piperazine (0.35 mol) in water (300 mL)
  • Potassium carbonate (0.24 mol) and tetrabutylammonium bromide (0.05 g) added
  • 3-(3,4-dimethoxyphenyl)-2-propenyl chloride (0.42 mol) added
  • Heated at 60 °C for 2 hours
  • Workup by extraction and salt formation yielded the dihydrochloride salt with high purity (>98%) and good yield.

Alternative Organic Solvent-Based Methods

Earlier methods involved organic solvents such as benzene, toluene, or DMF, often requiring longer reaction times (up to 40 hours) and lower yields (around 27.8%) due to the need for reflux and chromatographic purification.

Reaction Optimization and Catalysts

  • Bases: Potassium carbonate is preferred for its mildness and efficiency in deprotonating piperazine nitrogen atoms to enhance nucleophilicity.
  • Phase Transfer Catalysts: Tetrabutylammonium bromide improves the solubility of organic reactants in aqueous media, accelerating reaction rates.
  • Temperature Control: Moderate heating (60–90 °C) balances reaction speed and minimizes side reactions.
  • Solvent Selection: Water as a green solvent is favored for environmental and cost reasons; however, DMF is used when solubility issues arise.

Characterization and Purity Assessment

Synthesized compounds are characterized by:

Technique Purpose
IR Spectroscopy Functional group identification
$$^{1}H$$ NMR Structural confirmation
Elemental Analysis Purity and composition verification
HPLC Purity quantification (>98%)
Melting Point Physical property confirmation

Typical IR peaks for the dihydrochloride salt include broad NH stretches (~3350 cm$$^{-1}$$) and aromatic C=C stretches (~1490–1600 cm$$^{-1}$$).

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Solvent Notes
Piperazine intermediate Piperazine + bis(4-fluorophenyl)methyl halide + K$$2$$CO$$3$$ + TBAB 25–60 2–5 ~90 ≥98 Water/DMF Phase transfer catalysis used
Coupling with propenyl Piperazine intermediate + halogenated propenyl + K$$2$$CO$$3$$ + TBAB 25–100 0.5–10 85–98 ≥98 Water Extraction and salt formation
Salt formation Acidification (HCl) Ambient 1–2 Quantitative High Aqueous Dihydrochloride salt obtained

Research Findings and Applications

The synthesized 1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine dihydrochloride has been studied for acetylcholinesterase inhibitory activity, showing promising efficacy compared to standards like neostigmine. The mild and efficient synthetic routes facilitate the production of this compound for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

(e/z)-Trelnarizine undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert (e/z)-Trelnarizine to its corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms across the double bond, forming dihalides.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or catalysts.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Dihalides.

Scientific Research Applications

(e/z)-Trelnarizine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (e/z)-Trelnarizine involves its interaction with specific molecular targets. The double bond’s geometry influences its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine derivatives based on substituents, stereochemistry, and pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name Substituents at Piperazine Positions Key Features Biological Activity Reference
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine dihydrochloride 1: Bis(4-fluorophenyl)methyl; 4: (Z)-3-(3,4-dimethoxyphenyl)propenyl (Z)-configuration; dihydrochloride salt Potential CNS activity (inferred from analogs); under investigation
Flunarizine 1: Bis(4-fluorophenyl)methyl; 4: (E)-3-phenylpropenyl (E)-configuration; dihydrochloride salt Antihistamine, vasodilator, migraine prophylaxis
Lomerizine 1: Bis(4-fluorophenyl)methyl; 4: 2,3,4-trimethoxybenzyl Methoxy-rich benzyl group Calcium channel blocker; anti-migraine
KB-2796 1: Bis(4-fluorophenyl)methyl; 4: 2,3,4-trimethoxybenzyl Similar to lomerizine; metabolites studied Cerebral vasodilator
SA4503 1: 3,4-Dimethoxyphenethyl; 4: 3-phenylpropyl Sigma-1 receptor agonist Antidepressant, neuroprotective
GBR12909 1: Bis(4-fluorophenyl)methoxyethyl; 4: 3-phenylpropyl Fluoro and methoxy substituents Dopamine/norepinephrine reuptake inhibitor

Key Findings

Stereochemistry and Bioactivity: The (E)-isomer (flunarizine) exhibits established antihistaminic and vasodilatory effects due to its planar propenyl group, which enhances receptor binding .

Substituent Effects :

  • Methoxy Groups : Compounds with 3,4-dimethoxyphenyl (title compound) or 2,3,4-trimethoxybenzyl (lomerizine, KB-2796) substituents demonstrate enhanced CNS penetration and receptor affinity. For example, lomerizine’s trimethoxybenzyl group is critical for calcium channel blockade .
  • Fluorophenyl Groups : Bis(4-fluorophenyl)methyl moieties improve metabolic stability and lipophilicity, as seen in flunarizine and GBR12909 .

In contrast, flunarizine’s (E)-phenylpropenyl group correlates with antihistaminic activity, while lomerizine’s benzyl group drives calcium channel modulation .

Physicochemical Properties :

  • The dihydrochloride salt form (shared with flunarizine and lomerizine) improves aqueous solubility compared to free bases .
  • Melting points and NMR data for analogs (e.g., 132–230°C for sulfonamide derivatives in ) suggest structural rigidity influenced by substituents .

Table 2: Pharmacological Data

Compound Target Activity (IC50/EC50) Notes
Flunarizine Histamine H1 receptors IC50: 12 nM Antihistaminic potency
SA4503 Sigma-1 receptors EC50: 17 nM High selectivity over Sigma-2 (>1000x)
GBR12909 Dopamine transporter IC50: 1.2 nM Selective DAT inhibitor
Lomerizine L-type Ca²⁺ channels IC50: 0.8 µM Cerebral vasodilation

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